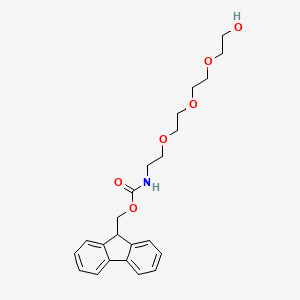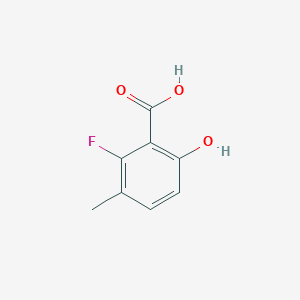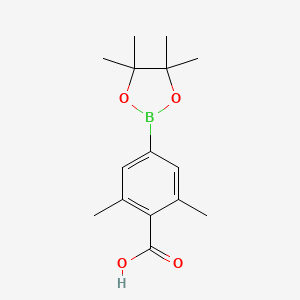
4-(Trifluoromethyl)cyclohexyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)cyclohexyl isocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to an isocyanate group. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cyclohexyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cyclohexylamine with phosgene (COCl₂) to form the isocyanate . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)cyclohexyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily at room temperature to form amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
4-(Trifluoromethyl)cyclohexyl isocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)cyclohexyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles such as alcohols and amines, forming stable urethane and urea linkages. These reactions are facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the isocyanate group .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzyl isocyanate
Comparison: 4-(Trifluoromethyl)cyclohexyl isocyanate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFXUZAOZELQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














